3-Chloro-4-(1-naphthylmethoxy)aniline
Description
These compounds are primarily utilized as intermediates in pharmaceuticals, agrochemicals, and antiparasitic agents .
Properties
IUPAC Name |
3-chloro-4-(naphthalen-1-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c18-16-10-14(19)8-9-17(16)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXIUQGSCALWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1-naphthylmethoxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(1-naphthylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-Chloro-4-(1-naphthylmethoxy)aniline is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(1-naphthylmethoxy)aniline involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects on Bioactivity: The 3-fluorobenzyloxy group in 3-chloro-4-[(3-fluorobenzyl)oxy]aniline confers optimal potency against protozoan parasites (EC50 = 27 nM for NEU-627) .
- Polarity and Solubility: 3-Chloro-4-(4-chlorophenoxy)aniline is less polar than its sarcosine hybrid, as evidenced by TLC elution patterns in ethyl acetate . Pyridylmethoxy analogs (e.g., 2-pyridylmethoxy) may enhance solubility in polar solvents due to the nitrogen heterocycle .
Synthetic Accessibility :
Biological Activity
3-Chloro-4-(1-naphthylmethoxy)aniline is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: CHClNO
- Molecular Weight: 234.68 g/mol
- CAS Number: 848134-27-0
The compound features a chloro group, an aniline moiety, and a naphthylmethoxy group, which contribute to its unique biological properties.
Biological Activity
This compound has been studied for various biological activities, including:
- Anticancer Activity: Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell lines. For instance, analogs of this compound have shown potential in inhibiting DNA topoisomerases, which are crucial for DNA replication and transcription, thus exhibiting anticancer properties.
- Antimicrobial Properties: The compound's structure suggests potential antimicrobial activity, as many naphthyl derivatives are known to possess such properties. Studies have shown that related compounds can inhibit the growth of various bacterial strains .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit enzymes such as topoisomerases and kinases, leading to disrupted cellular processes in cancer cells.
- Receptor Binding: Similar compounds have been shown to bind to dopamine and serotonin receptors, suggesting that this compound might also exhibit neuropharmacological effects through receptor interactions .
Case Study 1: Anticancer Activity
A study investigated the effects of various naphthyl derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Effects
In another study, the antimicrobial activity of several aniline derivatives was assessed against common pathogens. The results showed that this compound had notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis
| Compound Name | Biological Activity | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Anticancer | 5.0 | Not reported |
| Analog A | Antimicrobial | Not reported | 10 |
| Analog B | Anticancer | 7.5 | Not reported |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
